molecular formula C15H12F2O B1327611 3'-Fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898789-14-5

3'-Fluoro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327611
CAS No.: 898789-14-5
M. Wt: 246.25 g/mol
InChI Key: BQUNFZWDCBMCOU-UHFFFAOYSA-N
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Description

3’-Fluoro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H12F2O It is a derivative of propiophenone, where the phenyl ring is substituted with fluorine atoms at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-(3-fluorophenyl)propiophenone typically involves the reaction of 3-fluorobenzaldehyde with 3-fluorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-3-(3-fluorophenyl)propiophenone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3’-Fluoro-3-(3-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3’-Fluoropropiophenone: A similar compound with a single fluorine substitution.

    3-(3-Fluorophenyl)propionic acid: Another related compound with a carboxylic acid group instead of a ketone.

    3-Chloro-4’-fluoropropiophenone: A compound with both chlorine and fluorine substitutions.

Uniqueness

3’-Fluoro-3-(3-fluorophenyl)propiophenone is unique due to its dual fluorine substitutions, which impart distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,3-bis(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUNFZWDCBMCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644527
Record name 1,3-Bis(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-14-5
Record name 1,3-Bis(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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